2-Chloro-N,N-diethylethanamine hydrochloride

Catalog No.
S572990
CAS No.
869-24-9
M.F
C6H15Cl2N
M. Wt
172.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-N,N-diethylethanamine hydrochloride

CAS Number

869-24-9

Product Name

2-Chloro-N,N-diethylethanamine hydrochloride

IUPAC Name

2-chloro-N,N-diethylethanamine;hydrochloride

Molecular Formula

C6H15Cl2N

Molecular Weight

172.09 g/mol

InChI

InChI=1S/C6H14ClN.ClH/c1-3-8(4-2)6-5-7;/h3-6H2,1-2H3;1H

InChI Key

RAGSWDIQBBZLLL-UHFFFAOYSA-N

SMILES

CCN(CC)CCCl.Cl

Synonyms

(2-Chloroethyl)diethylamine Hydrochloride; 1-Chloro-2-(diethylamino)ethane Hydrochloride; 1-Diethylamino-2-chloroethane Hydrochloride; 2-(Diethylamino)-1-chloroethane Hydrochloride; Diethyl(2-chloroethyl)amine Hydrochloride; Diethylaminoethyl Chlorid

Canonical SMILES

CCN(CC)CCCl.Cl

The exact mass of the compound 2-Chloro-N,N-diethylethanamine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2059. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Diethylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloro-N,N-diethylethanamine hydrochloride (often abbreviated as DEAE-Cl HCl) is a foundational aminoalkylating reagent widely utilized in pharmaceutical synthesis and the functionalization of polymer resins. As a stable, crystalline quaternary ammonium precursor, it serves as the primary industrial source for introducing the diethylaminoethyl (DEAE) group. Upon neutralization in situ, it forms a highly reactive aziridinium intermediate that efficiently undergoes nucleophilic attack by alcohols, phenols, and amines. Its procurement value lies in its dual function: it introduces a tertiary amine to modulate the aqueous solubility and lipophilicity of active pharmaceutical ingredients (APIs), while providing a highly reliable, shelf-stable, and solid-state alternative to its volatile and rapidly degrading free base counterpart .

Substituting 2-chloro-N,N-diethylethanamine hydrochloride with its free base or its dimethyl analog fundamentally alters both process viability and product performance. The free base of this compound is notoriously unstable, spontaneously cyclizing into an aziridinium ion and polymerizing, which renders it commercially unviable for storage, transport, or direct use without significant yield losses[1]. Furthermore, substituting the diethyl group with a dimethyl group (DMAE) significantly reduces the steric bulk and lipophilicity of the resulting moiety. In material science and pharmacology, this shift drastically alters the ion-exchange capacity, swelling behavior, and binding affinities of functionalized resins like DEAE-cellulose, proving that the specific diethyl substitution is critical for targeted performance [2].

Storage Stability and Precursor Viability: HCl Salt vs. Free Base

The commercial viability of 2-chloro-N,N-diethylethanamine relies entirely on its formulation as a hydrochloride salt. The free base form undergoes rapid intramolecular nucleophilic substitution to form a 1,1-diethylaziridinium intermediate, leading to dimerization and polymerization even at ambient temperatures. In contrast, the HCl salt protonates the tertiary amine, completely inhibiting this auto-cyclization pathway and yielding a stable crystalline solid that can be stored without trouble. Industrial protocols specifically procure the HCl salt to avoid the severe yield losses and handling hazards associated with the free base, which must otherwise be specially prepared and immediately consumed for each operation[1].

Evidence DimensionPrecursor shelf-stability and handling requirements
Target Compound DataStable for long-term storage, no auto-cyclization
Comparator Or Baseline2-Chloro-N,N-diethylethanamine free base (Rapid auto-cyclization, highly sensitive, requires immediate use)
Quantified DifferenceTransition from an unstable, immediately-consumed liquid to a stable, storable crystalline solid
ConditionsAmbient storage and transport prior to synthetic use

Procurement of the HCl salt is absolutely mandatory for supply chain stability, as the free base cannot be stored or shipped without catastrophic degradation.

Lipophilicity and Steric Modulation: Diethyl (DEAE) vs. Dimethyl (DMAE) Substitution

When selecting an aminoalkylating agent, the choice between the diethyl (DEAE-Cl) and dimethyl (DMAE-Cl) analogs dictates the physicochemical properties of the final product. The ethyl groups in 2-chloro-N,N-diethylethanamine impart significantly higher lipophilicity and steric hindrance compared to the methyl groups in DMAE-Cl. In the synthesis of bile acid sequestrants and ion-exchange resins (e.g., DEAE-cellulose), this increased steric bulk and specific pKa modulation result in targeted swelling behavior and high binding capacities for dihydroxy and trihydroxy bile acids at physiological pH, providing higher capacity than less sterically hindered analogs [1].

Evidence DimensionSubstituent lipophilicity and steric profile
Target Compound DataDEAE group: higher lipophilicity, greater steric bulk
Comparator Or Baseline2-Chloro-N,N-dimethylethanamine hydrochloride (DMAE group: lower lipophilicity, reduced steric bulk)
Quantified DifferenceDistinct modulation of pKa and enhanced binding capacity for DEAE-functionalized materials
ConditionsResin amination for bile acid sequestration

Buyers must specify the DEAE analog when downstream applications require enhanced lipophilicity or specific ion-exchange capacities that the dimethyl analog cannot achieve.

Solvent-Free and High-Yield Alkylation: HCl Salt vs. Free Base in Solvents

2-Chloro-N,N-diethylethanamine hydrochloride provides a distinct process advantage in industrial alkylation by enabling solvent-free or simplified reaction conditions. Historical attempts to perform N-alkylation using the free base in neutral solvents typically resulted in poor yields (approximately 20%) due to the instability of the base and competing side reactions. By utilizing the stable hydrochloride salt directly in the absence of solvents, manufacturers can achieve N-alkylation yields of 80% or higher. This eliminates the need to independently prepare and isolate the sensitive free base prior to each operation, significantly reducing material loss and process complexity [1].

Evidence DimensionN-alkylation yield and process complexity
Target Compound DataDirect use, solvent-free conditions, >80% yield
Comparator Or Baseline2-Chloro-N,N-diethylethanamine free base (Requires prior isolation, neutral solvent conditions, ~20% yield)
Quantified Difference4-fold increase in yield (from 20% to >80%) and elimination of free base isolation steps
ConditionsN-alkylation of phenylaminoacetic acid esters

Procuring the HCl salt directly streamlines manufacturing workflows, bypassing the hazardous, low-yield isolation of the free base while quadrupling final product yields.

Synthesis of Active Pharmaceutical Ingredients (APIs)

Essential precursor for introducing the diethylaminoethyl moiety to improve drug lipophilicity and receptor binding. It is a critical building block in the commercial synthesis of antiarrhythmics (e.g., amiodarone) and various antispasmodic agents .

Manufacturing of Ion-Exchange Resins

Used extensively to functionalize cellulose and dextran backbones, producing DEAE-cellulose and DEAE-dextran. These macroporous anion-exchange resins are vital for protein purification chromatography and as bile acid sequestrants in hypercholesterolemia treatments[1].

High-Yield Industrial Alkylation

Highly suited for large-scale N-alkylation and O-alkylation processes. The stability of the HCl salt allows for controlled, high-yield reactions without the need for complex solvent systems or the hazardous handling of the unstable free base intermediate [2].

Melting Point

209.0 °C

UNII

YCY6EQT3WA

Related CAS

100-35-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 88 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (96.59%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (65.91%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H314 (51.14%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (48.86%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (45.45%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (61.36%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (44.32%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (46.59%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H411 (21.59%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (28.41%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

869-24-9

Wikipedia

Diethylaminoethyl chloride hydrochloride

General Manufacturing Information

Ethanamine, 2-chloro-N,N-diethyl-, hydrochloride (1:1): ACTIVE
1-CHLORO-2-(DIETHYLAMINE)ETHANE HYDROCHLORIDE WAS TESTED FOR BOTH ALGICIDAL AND BACTERICIDAL ACTIVITY.
ALGICIDAL COMPOUNDS WERE PREPARED COMPRISING A SOLID OR LIQUID CARRIER AND A DIAMINE I, EG PREPARED FROM N,N-DIETHYLAMINOETHYLCHLORIDE-HCL, KILLED MORE THAN 81% OF VAUCHERIA, CLADOPHORA, AND NAUGEOTIA AT 0.4-2.0 MG/L AFTER 2 WEEKS.
N,N-DIETHYL-2-CHLOROETHYLAMINE HYDROCHLORIDE INHIBITED THE GROWTH OF ANABAENA VARIABILIS, CHLORELLA PYRENOIDOSA, & SCENEDESMUS ACUMINATUS.

Dates

Last modified: 08-15-2023

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